7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione
Description
The compound 7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione is a purine-2,6-dione derivative featuring a benzoxazole sulfanyl moiety at position 7 and a 4-benzylpiperidin-1-yl group at position 6. Key structural attributes include:
- Position 7: A 2-(1,3-benzoxazol-2-ylsulfanyl)ethyl chain, incorporating a benzoxazole heterocycle (oxygen in the ring) linked via a sulfanyl-ethyl group.
- Position 8: A 4-benzylpiperidin-1-yl substituent, introducing a basic piperidine ring with a benzyl extension.
- Positions 1 and 3: Methyl groups, typical in xanthine analogs to modulate pharmacokinetic properties.
While direct synthetic or biological data for this compound are unavailable in the provided evidence, structurally related purine-2,6-diones (e.g., benzothiazole analogs) have been synthesized and characterized, suggesting shared synthetic routes involving nucleophilic substitutions or coupling reactions .
Properties
CAS No. |
850914-68-0 |
|---|---|
Molecular Formula |
C28H30N6O3S |
Molecular Weight |
530.65 |
IUPAC Name |
7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C28H30N6O3S/c1-31-24-23(25(35)32(2)28(31)36)34(16-17-38-27-29-21-10-6-7-11-22(21)37-27)26(30-24)33-14-12-20(13-15-33)18-19-8-4-3-5-9-19/h3-11,20H,12-18H2,1-2H3 |
InChI Key |
HXNNJHUXFAVOPA-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC(CC3)CC4=CC=CC=C4)CCSC5=NC6=CC=CC=C6O5 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Benzoxazole Moiety: This can be achieved by reacting 2-aminophenol with a suitable thiol, followed by cyclization under acidic conditions.
Attachment of the Piperidine Ring: The benzylpiperidine moiety is introduced through a nucleophilic substitution reaction, where the benzyl group is attached to the nitrogen atom of the piperidine ring.
Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving formamide derivatives and appropriate aldehydes or ketones.
Final Assembly: The final step involves coupling the benzoxazole and piperidine moieties with the purine core under controlled conditions, often using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzoxazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or double bonds within the compound, often using reagents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution Reagents: Alkyl halides, acyl chlorides, and amines
Major Products
Sulfoxides and Sulfones: From oxidation of the sulfur atom
Reduced Derivatives: From reduction of nitro groups or double bonds
Substituted Derivatives: From nucleophilic substitution reactions
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. It may act on specific molecular targets, such as enzymes or receptors, to modulate biological pathways involved in disease processes.
Industry
In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can inhibit or activate their functions. The pathways involved often relate to cellular signaling, metabolic processes, or gene expression.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Heterocycle at Position 7: The target compound’s benzoxazole group (oxygen-containing) contrasts with benzothiazole (sulfur-containing) in the analog from .
Substituent at Position 8: The 4-benzylpiperidin-1-yl group introduces a tertiary amine, which may confer basicity and improve solubility in acidic environments. This differs from the benzyl(methyl)amino group in ’s compound, which lacks a cyclic structure and may exhibit different conformational flexibility . Bulkier substituents like biphenyl () correlate with higher melting points (e.g., 333°C), suggesting stronger crystal packing forces compared to smaller groups like styryl (230°C) .
Spectral Trends :
- Methyl groups at positions 1 and 3 in purine-2,6-diones typically resonate between 3.2–3.6 ppm in ¹H-NMR, as seen in ’s compounds. Substitutions at position 8 influence aromatic proton signals (7.2–8.2 ppm), reflecting electronic effects from adjacent groups .
Synthetic Considerations :
- Analogs in were synthesized via nucleophilic displacement reactions, while highlights spirocyclic compounds formed through condensation with benzothiazole derivatives. These methods may extend to the target compound’s synthesis, particularly for introducing the benzoxazole sulfanyl group .
Implications of Structural Variations
- Bioactivity: Piperidine and benzyl groups at position 8 are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier. The target compound’s 4-benzylpiperidinyl group may enhance bioavailability compared to non-cyclic analogs .
- Solubility : The piperidine nitrogen’s basicity could improve aqueous solubility at physiological pH, whereas benzothiazole/benzoxazole moieties may increase membrane permeability.
Biological Activity
The compound 7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a purine core substituted with various functional groups including a benzoxazole moiety and a piperidine ring. Its structural formula can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H23N7O3S |
| Molecular Weight | 423.51 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate the activity of enzymes involved in cellular signaling pathways and may exhibit effects on neurotransmitter systems due to the presence of the piperidine ring.
Potential Targets:
- Enzymatic Inhibition : Similar compounds have shown inhibitory effects on oxidoreductases and other enzymes critical for metabolic processes.
- Neurotransmitter Receptors : The piperidine component suggests potential interactions with dopamine or serotonin receptors.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The benzoxazole moiety is particularly noted for its ability to scavenge free radicals, which can contribute to neuroprotective effects in models of oxidative stress.
Anticancer Properties
Studies have highlighted the potential anticancer activity of benzoxazole derivatives through mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation.
For instance, benzothiazole derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
Neuroprotective Effects
The compound’s structure suggests it may penetrate the blood-brain barrier (BBB), making it a candidate for treating neurodegenerative diseases. In vitro studies have demonstrated that related compounds can protect neuronal cells from oxidative damage and apoptosis .
Study 1: Antioxidant Activity Evaluation
A study evaluated several benzoxazole derivatives for their antioxidant capacity using DPPH radical scavenging assays. The results indicated that certain derivatives exhibited IC50 values ranging from 10 to 30 µM, demonstrating significant antioxidant activity .
Study 2: Anticancer Efficacy
In a recent investigation into the anticancer properties of related compounds, it was found that certain analogs displayed IC50 values below 5 µM against human breast cancer cell lines. This suggests that modifications to the benzoxazole structure can enhance biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
